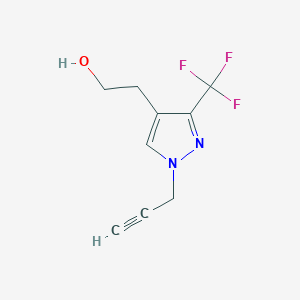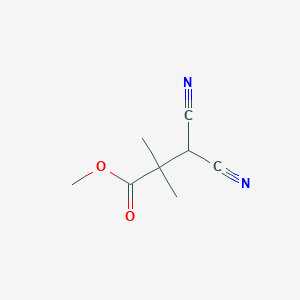
3,3-二氰基-2,2-二甲基丙酸甲酯
概述
描述
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3,3-dicyano-2,2-dimethylpropanoate” is 1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学研究应用
抗癌潜力
3,3-二氰基-2,2-二甲基丙酸甲酯衍生物在癌症治疗中显示出显着的潜力。研究表明,这些化合物(特别是作为一系列化合物的一部分合成时)对特定癌细胞(如结肠癌细胞 (HCT-116))表现出抑制作用。已经发现这些化合物可以选择性地靶向癌细胞,而不会影响正常非癌细胞。人们认为其作用机制涉及 HDAC 抑制,这是一种在癌症治疗中越来越得到认可的方法。值得注意的是,某些衍生物已证明具有很高的功效,这由较低的 IC50 值所证明,表明具有很强的抗增殖活性(Rayes 等人,2020)。
合成和性质
3,3-二氰基-2,2-二甲基丙酸甲酯及其衍生物的合成涉及一系列化学反应,包括皂化、肼解和与各种亲核试剂的反应。这些方法导致产生具有潜在抗癌特性的化合物。此外,合成过程已经过优化,可以在相对较短的反应时间内实现良好的产率,突出了该化合物在研究和潜在治疗用途中的实用性(El-Rayes 等人,2019)。
在材料科学中的应用
3,3-二氰基-2,2-二甲基丙酸甲酯衍生物除了在医学领域的应用外,还在材料科学领域有应用。它们已被用于合成含有非线性光学生色团的聚氨酯,表现出高热稳定性和二次谐波生成等特性。这些特性表明在光学数据存储和光子器件等领域具有潜在应用(Lee & Park, 2002)。
新型合成方法
已经探索了合成 3,3-二氰基-2,2-二甲基丙酸甲酯的创新方法,包括从相关醛直接转化。对新的合成途径的探索有助于更好地了解该化合物的性质和在各个领域的潜在应用(Cheng-fan, 2001)。
气味阈值和感官特性
还对支链酯的气味阈值进行了研究,包括 2,2-二甲基丙酸甲酯。了解这些感官特性对于在食品和香精行业中的应用至关重要。已经发现,支链酯通常比其直链对应物具有更低的气味阈值,这可能会影响它们在风味和香精配方中的使用(Takeoka 等人,1995)。
安全和危害
属性
IUPAC Name |
methyl 3,3-dicyano-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZDXMJBQNTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dicyano-2,2-dimethylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

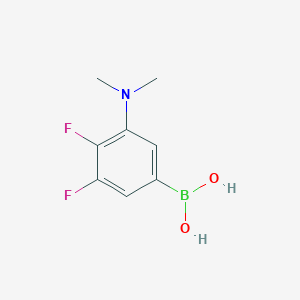
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
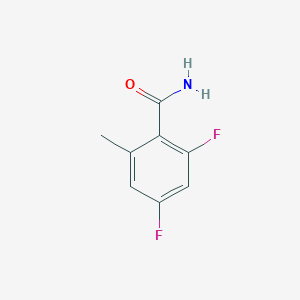
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)



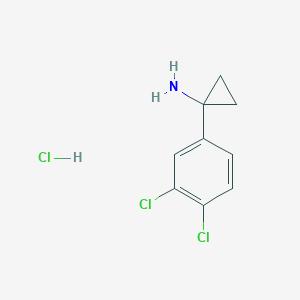

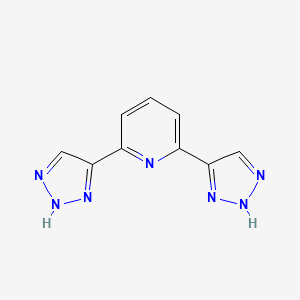
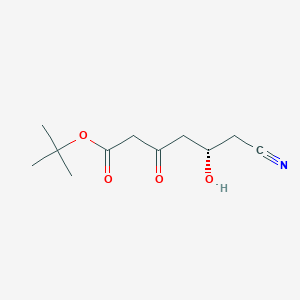
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)
